Demelverine

Spasmolysis Papaverine derivatives Myotropic activity

Demelverine is a spasmolytic agent with a direct myotropic (papaverine-like) and an indirect neurotropic (anticholinergic) action. It is a derivative of papaverine, developed in the 1950s at Fahlberg-List in Magdeburg.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
CAS No. 13977-33-8
Cat. No. B085602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemelverine
CAS13977-33-8
Synonymsdemelverin
HCl of methphenethamine
methphenethamine
N-methyldiphenethylamine
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)CCC2=CC=CC=C2
InChIInChI=1S/C17H21N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
InChIKeyXVWQQNARVMHZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demelverine CAS 13977-33-8: Muscle Relaxant for Spasmolysis


Demelverine is a spasmolytic agent with a direct myotropic (papaverine-like) and an indirect neurotropic (anticholinergic) action [1]. It is a derivative of papaverine, developed in the 1950s at Fahlberg-List in Magdeburg [1]. Demelverine inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP and smooth muscle relaxation . Its dual mechanism targets both the muscle and the nerve pathways involved in spasms, making it a candidate for research in gastrointestinal, urological, and vascular smooth muscle disorders .

1 Dual myotropic-neurotropic spasmolysis research tool
2 PDE inhibition and calcium channel modulation assay context
3 Reported candidate for smooth muscle research models (GI, urological, vascular)

Demelverine Procurement Risks: Why In-Class Spasmolytics Are Not Interchangeable


While Demelverine shares the '-verine' stem with other spasmolytics like Papaverine and Mebeverine, its unique tertiary amine structure and dual myotropic-neurotropic mechanism preclude simple substitution [1]. Differences in PDE inhibition potency, calcium channel modulation, and anticholinergic activity translate to distinct efficacy and safety profiles in specific smooth muscle models [1]. Furthermore, Demelverine has been formulated in combination with Trihexyphenidyl for a synergistic effect, a specific pairing not generalizable to other '-verine' compounds [2].

Mechanism Shared '-verine' stem masks distinct PDE inhibition and calcium channel modulation profiles.
Structure Tertiary amine (Demelverine) vs. reserpine derivative (Mebeverine) structure may shift ion channel selectivity.
Combination Fixed-dose synergy with Trihexyphenidyl is not generalizable to other '-verine' compounds.

Demelverine Differentiation Data: Potency, Synergy, and Selectivity Metrics


Demelverine vs. Papaverine: Direct In Vivo Spasmolytic Potency Comparison

In animal studies, Demelverine exhibited a 2- to 3-fold higher spasmolytic potency compared to its parent compound, Papaverine [1]. This quantitative difference indicates Demelverine may be a more effective research tool for inducing smooth muscle relaxation in vivo, requiring a lower dose to achieve a comparable or greater effect.

Spasmolytic Potency
Head-to-head
2- to 3-fold higher than Papaverine
Reported in vivo potency comparison context
In vivo animal experiments; supports myotropic model selection
Spasmolysis Papaverine derivatives Myotropic activity

Demelverine Combined with Trihexyphenidyl: A Fixed-Dose Combination Synergy Profile

Demelverine's strong myotropic action is complemented by the neurotropic effect of Trihexyphenidyl in the fixed-dose combination product Spasman® [1]. This specific pairing, used for decades in clinical practice in former East Germany, is intended to provide a dual mechanism of spasmolysis [1]. The combination's profile, including a low incidence of typical anticholinergic side effects due to the relatively low dose of Trihexyphenidyl, is a differentiating feature [1].

Combination Synergy
Supporting evidence
Trihexyphenidyl combination model
Reported dual-mechanism spasmolysis profile
Historical clinical use data; tolerability endpoint context requires review
Fixed-dose combination Synergy Myotropic Neurotropic

Demelverine vs. Mebeverine: Differential Calcium Influx Inhibition Profile

Demelverine is reported to inhibit calcium influx into smooth muscle cells, a mechanism shared with Mebeverine . However, Demelverine is a tertiary amine (N-methyl-diphenethylamine) while Mebeverine is a reserpine derivative . The structural difference suggests potential variations in potency, selectivity for calcium channel subtypes, or additional PDE inhibitory effects . Direct comparative data on calcium influx inhibition between the two is currently lacking, but the distinct chemical classes imply non-interchangeability in research settings focused on specific ion channel pharmacology.

Calcium Influx Mechanism
Class-level inference
Tertiary amine vs. reserpine derivative
Structural divergence suggests non-interchangeability; empirical data lacking
Data to verify; class-level inference
Calcium antagonism Smooth muscle Mechanism of action

Demelverine vs. Denaverine: Structural and Functional Divergence

Demelverine and Denaverine are structurally related phenethylamines with antispasmodic activity [1]. However, Denaverine (CAS 3579-62-2) is primarily used in veterinary medicine, while Demelverine has been investigated for human use [1]. Denaverine's pharmacokinetic profile, including a half-life of approximately 33.8 hours and oral bioavailability of 37% in humans, has been documented [1]. The human pharmacokinetics of Demelverine are less well-defined, representing a key data gap that differentiates its research applicability from that of Denaverine [1].

Species & PK Comparison
Cross-study comparable
Denaverine human PK defined (t1/2=33.8h, F=37%); Demelverine PK limited
PK data gap differentiates research applicability
Cross-species context; human PK research needed
Structure-activity relationship Phenethylamines Veterinary medicine

Demelverine vs. Orphenadrine: Divergent Anticholinergic and Analgesic Profiles

Both Demelverine and Orphenadrine are classified as anticholinergic muscle relaxants, but they differ in their ancillary properties . Orphenadrine is noted for its additional analgesic properties, which makes it more suitable for musculoskeletal pain . Demelverine, in contrast, is characterized as a spasmolytic with a stronger emphasis on direct smooth muscle relaxation (myotropic) and is often combined with another anticholinergic for enhanced neurotropic effect . This distinction is critical for selecting the appropriate tool compound for studies focused on pure spasmolysis versus those where analgesia is a confounding factor.

Ancillary Pharmacology
Class-level inference
Spasmolytic vs. analgesic muscle relaxant
Functional equivalence not supported; analgesic confound in pure spasmolysis models
Data to verify
Anticholinergic Analgesic Muscle relaxant

Demelverine Application Scenarios: Research and Development Use Cases


In Vivo Spasmolysis Studies Requiring High Myotropic Potency

Researchers investigating smooth muscle relaxation in animal models, where a potent direct myotropic effect is desired, should consider Demelverine over Papaverine. Its 2- to 3-fold higher potency in animal experiments [1] suggests it can achieve significant spasmolysis at lower doses, potentially reducing off-target effects or toxicity.

Investigation of Synergistic Myotropic-Neurotropic Spasmolysis

For studies exploring the combined effects of direct muscle relaxation and anticholinergic activity, Demelverine's established combination with Trihexyphenidyl (as in Spasman®) [1] provides a validated starting point. This specific pairing is not a feature of other '-verine' compounds and offers a unique model for dual-mechanism therapy.

Structure-Activity Relationship (SAR) Studies on Phenethylamine Spasmolytics

Demelverine (a tertiary amine) and Denaverine serve as key comparative tools for SAR studies aimed at understanding the impact of structural modifications on spasmolytic activity, species selectivity, and pharmacokinetic properties [1]. The divergent human and veterinary applications of these closely related compounds provide a rich context for mechanistic and translational research.

Calcium Channel Pharmacology in Smooth Muscle

Demelverine's proposed mechanism of inhibiting calcium influx [1] positions it as a useful tool compound for investigating calcium-dependent signaling pathways in smooth muscle cells. It can be used alongside other calcium antagonists like Mebeverine to dissect specific channel subtypes or downstream effectors, provided structural and mechanistic differences are accounted for in the experimental design.

Application
Selection Property
Validation Focus
In vivo smooth muscle spasmolysis studies
Reported myotropic potency context
Dose-response model validation
Dual-mechanism spasmolysis combination research
Trihexyphenidyl synergy model
Neurotropic contribution endpoint review
Phenethylamine structure-activity relationship studies
Structural vs. species-selectivity profile
Cross-species PK endpoint comparison
Smooth muscle calcium channel pharmacology
Calcium influx inhibition context
Channel subtype and PDE interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demelverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.